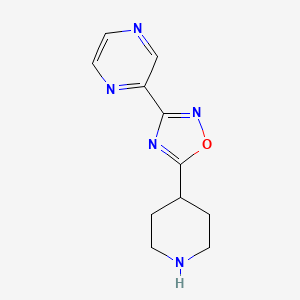

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFNBVXPLAKRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918746 | |

| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-00-4, 93072-94-7 | |

| Record name | 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 93072-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of Pyrazine-Containing Oxadiazoles: A Technical Guide for Drug Discovery

For Immediate Release

[CITY, STATE] – [Date] – In the ever-evolving landscape of medicinal chemistry, the fusion of pyrazine and oxadiazole moieties has given rise to a class of heterocyclic compounds with profound and diverse biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, multifaceted biological evaluation, and mechanistic underpinnings of pyrazine-containing oxadiazoles, illuminating their potential as next-generation therapeutic agents.

Introduction: The Strategic Convergence of Privileged Scaffolds

Heterocyclic compounds form the bedrock of modern pharmacotherapy, with nitrogen, oxygen, and sulfur-containing ring systems being integral to the structure of numerous drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key pharmacophore in several established drugs, including the first-line antitubercular agent pyrazinamide.[2][3] Similarly, the 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bio-isosteric replacement for amide and ester groups, enhancing metabolic stability and receptor-binding interactions.[1] The molecular hybridization of these two "privileged" scaffolds has yielded novel chemical entities with a broad spectrum of pharmacological activities, including antitubercular, anticancer, and antimicrobial effects.[2][3][4]

Synthetic Strategies: Constructing the Pyrazine-Oxadiazole Core

The synthesis of pyrazine-containing 1,3,4-oxadiazoles typically commences from pyrazinoic acid, a readily available starting material. A common and efficient synthetic pathway involves a multi-step process, which is outlined below.

General Synthetic Protocol:

A representative synthetic scheme for the formation of pyrazine-containing oxadiazoles is depicted below. This process begins with the esterification of pyrazinoic acid, followed by hydrazinolysis to form the key pyrazinoic acid hydrazide intermediate. This intermediate is then cyclized with an appropriate reagent to yield the desired 2-substituted-5-(pyrazin-2-yl)-1,3,4-oxadiazole.

Caption: General synthetic route to pyrazine-containing 1,3,4-oxadiazoles.

A Spectrum of Biological Activities: From Mycobacteria to Cancer Cells

The conjugation of pyrazine and 1,3,4-oxadiazole rings has unlocked a remarkable range of biological activities. The following sections detail the key therapeutic areas where these compounds have shown significant promise.

Antitubercular Activity: A Renewed Assault on Mycobacterium tuberculosis

Tuberculosis (TB) remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[2][3] This has spurred the search for novel antitubercular agents. Pyrazine-containing oxadiazoles have emerged as a promising class of compounds in this arena.

Several studies have reported the synthesis of pyrazine-1,3,4-oxadiazole derivatives with potent antitubercular activity against the H37Rv strain of Mtb.[2][3] For instance, certain derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 µg/mL.[2][3] Notably, compounds with halogen substitutions have demonstrated enhanced potency, which is attributed to increased lipophilicity and improved target interactions.[2][3]

In some cases, the antitubercular activity of these hybrid molecules is further enhanced by coupling them with other pharmacophores, such as dipeptides, leading to compounds with significant in vitro activity against Mtb.[5]

Anticancer Activity: Targeting Proliferative Pathways

The quest for more effective and less toxic anticancer drugs is a continuous endeavor. Pyrazine-containing oxadiazoles have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Studies have shown that these compounds can inhibit the growth of liver (HepG2), colorectal (SW1116), cervical (HeLa), and stomach (BGC823) cancer cells.[6] The mechanism of action for some of these derivatives has been linked to the inhibition of telomerase, an enzyme crucial for cancer cell immortality.[6] Furthermore, certain pyrazine-oxadiazole derivatives have exhibited potent activity against prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancer cell lines, with some compounds showing superior activity to the standard chemotherapeutic agent etoposide.[7]

The introduction of additional heterocyclic moieties, such as benzimidazole, to the pyrazine-oxadiazole scaffold has also yielded compounds with outstanding anticancer activity, in some cases surpassing that of cisplatin.[8]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Beyond their antitubercular and anticancer properties, pyrazine-containing oxadiazoles have also shown broad-spectrum antimicrobial activity.[9] Derivatives incorporating an azetidin-2-one moiety have demonstrated moderate to excellent activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with potency comparable to amoxicillin.[10]

The antimicrobial potential of these compounds underscores their versatility and suggests that with further optimization, they could be developed into novel anti-infective agents.

Unraveling the Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of pyrazine-containing oxadiazoles at the molecular level. These computational techniques predict the binding orientation and affinity of a ligand to a target protein, providing valuable insights into drug-receptor interactions.

Targeting Key Enzymes in M. tuberculosis

In the context of antitubercular activity, molecular docking studies have suggested that pyrazine-oxadiazole derivatives may target crucial enzymes in Mtb. One such target is the DprE1 enzyme, which is involved in the synthesis of the mycobacterial cell wall.[2][3] Certain compounds have shown a strong binding affinity for DprE1, surpassing that of standard anti-TB drugs like isoniazid and rifampicin.[2][3] Another potential target is the InhA enzyme, an enoyl-ACP reductase essential for mycolic acid biosynthesis.[1][11]

The following diagram illustrates the proposed inhibitory action of a pyrazine-oxadiazole derivative on the DprE1 enzyme.

Caption: Proposed mechanism of antitubercular activity via DprE1 inhibition.

Interaction with Cancer-Related Proteins

In the realm of oncology, molecular docking has been employed to understand the anticancer activity of these compounds. For instance, some derivatives have been docked against the epidermal growth factor receptor (EGFR), a tyrosine kinase often overexpressed in cancer cells, revealing promising binding energies and protein-ligand interactions.[8]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The biological activity of pyrazine-containing oxadiazoles is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the pyrazine and oxadiazole rings influence their therapeutic effects.

-

Halogen Substitution: The introduction of halogen atoms (e.g., chlorine, fluorine) on the aryl ring attached to the oxadiazole moiety often enhances antitubercular activity.[2][3] This is likely due to an increase in lipophilicity, which facilitates cell wall penetration, and favorable interactions with the target enzyme.

-

Azetidin-2-one Moiety: The incorporation of a 3-chloro-4-aryl-azetidin-2-one ring has been shown to be beneficial for antimicrobial and antitubercular activity.[9]

-

Linker Groups: The nature of the linker connecting the pyrazine and oxadiazole rings can also impact activity. For example, a methoxy linker has been utilized in the synthesis of potent antimicrobial and antitubercular agents.[9]

The following table summarizes the antitubercular activity of a series of pyrazine-1,3,4-oxadiazole derivatives, highlighting the effect of different substituents.

| Compound | Substituent (R) | MIC (µg/mL) against Mtb H37Rv |

| 2a | -H | 12.5 |

| 2e | -F | 3.13 |

| 2f | -Cl | 3.13 |

| 2n | -Br | 3.13 |

| Isoniazid | (Standard) | 0.25 |

| Rifampicin | (Standard) | 0.5 |

| (Data adapted from recent studies on pyrazine-1,3,4-oxadiazole analogs)[2][3] |

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the biological evaluation of pyrazine-containing oxadiazoles.

Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb.

Protocol:

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Inoculate the wells with a standardized suspension of Mtb H37Rv.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Observe the color change: blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of compounds against cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for the MTT assay.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Future Perspectives: The Road Ahead

The exploration of pyrazine-containing oxadiazoles is a rapidly advancing field with immense therapeutic potential. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Conducting further in vitro and in vivo studies to definitively identify the molecular targets and signaling pathways affected by these compounds.

-

Preclinical Development: Advancing the most promising lead compounds through preclinical studies to assess their safety and efficacy in animal models.

The continued investigation of this versatile chemical scaffold holds the promise of delivering novel and effective treatments for some of the world's most pressing diseases.

References

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2386. [Link]

-

Das, A., Laskar, M. A., & Islam, M. M. (2020). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. Infectious Disorders - Drug Targets, 20(4), 519-532. [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine‐1,3,4‐Oxadiazole Analogs as Potential Antitubercular Agents. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. (2025). Chemistry & Biodiversity, 22(6), e202500777. [Link]

-

A novel dipeptide coupled with pyrazine-oxadiazole derivative as a potential antitubercular agent: Synthesis, radioiodination and bioevaluation. (2021). Applied Radiation and Isotopes, 173, 109719. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). Retrieved from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3348. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. (2024). RSC Advances, 14(36), 26038-26058. [Link]

-

Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. (2023). Synthetic Communications, 53(11), 939-951. [Link]

-

Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. (n.d.). Retrieved from [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Retrieved from [Link]

- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822.

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Current Organic Chemistry, 28(15), 1239-1258. [Link]

-

New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (2024). Scientific Reports, 14(1), 5347. [Link]

- Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry, 64(9).

- Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole. (2024). Egyptian Journal of Chemistry, 67(6), 331-348.

-

Imidazo[1,2‐a]Pyrazine Linked Benzimidazole, Tetrahydropyrimidine, and 1,3,4‐Oxadizoles as Anticancer Agents. (n.d.). Retrieved from [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (n.d.). Retrieved from [Link]

- Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science, 2471-2483.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A novel dipeptide coupled with pyrazine-oxadiazole derivative as a potential antitubercular agent: Synthesis, radioiodination and bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ascendant Therapeutic Trajectory of Piperidinyl-Oxadiazole Derivatives: A Pharmacological Deep Dive

For Immediate Release

An in-depth exploration of the burgeoning class of piperidinyl-oxadiazole derivatives reveals a scaffold of significant pharmacological versatility. This technical guide, tailored for researchers, scientists, and drug development professionals, navigates the synthetic strategies, mechanisms of action, and therapeutic potential of these promising compounds, underscoring their evolution from chemical curiosities to potent agents in preclinical and clinical development.

The strategic incorporation of a piperidine moiety into the oxadiazole core has unlocked a spectrum of biological activities, primarily targeting central nervous system (CNS) disorders, oncology, and infectious diseases. This guide will dissect the pharmacological nuances of these derivatives, offering field-proven insights into their development and application.

The Piperidinyl-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom, exists in several isomeric forms, with the 1,2,4- and 1,3,4-isomers being of particular interest in medicinal chemistry due to their metabolic stability and capacity for hydrogen bonding.[1][2] The addition of a piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, imparts favorable physicochemical properties, including improved solubility, basicity for salt formation, and the ability to engage in crucial receptor interactions. This combination has proven to be a fruitful strategy in the design of novel therapeutic agents with diverse pharmacological profiles.[1][3]

Targeting the Central Nervous System: A New Frontier for Piperidinyl-Oxadiazoles

The unique structural attributes of piperidinyl-oxadiazole derivatives have positioned them as promising candidates for treating complex neurological and psychiatric disorders. Their ability to cross the blood-brain barrier and interact with key CNS targets has been a focal point of recent research.

Muscarinic Acetylcholine Receptor Agonism

A significant breakthrough in CNS drug discovery has been the development of 1,2,4-oxadiazole-based muscarinic agonists that can readily penetrate the CNS.[4] These compounds have demonstrated high efficacy and potency at cortical muscarinic receptors, which are implicated in cognitive processes.[4][5] The piperidine ring, in these instances, often serves as the cationic head group, crucial for receptor binding and activation.[4] The stereochemistry and conformational flexibility of the piperidine moiety have been shown to markedly influence both the affinity and efficacy of these agonists.[4]

Experimental Protocol: Muscarinic Receptor Binding Assay

A standard experimental approach to evaluate the binding affinity of novel piperidinyl-oxadiazole derivatives for muscarinic receptors involves a competitive radioligand binding assay.

-

Preparation of Materials:

-

Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M4).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compounds (piperidinyl-oxadiazole derivatives) at varying concentrations.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Scintillation cocktail and vials.

-

-

Assay Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Cholinesterase Inhibition for Alzheimer's Disease

In the quest for effective treatments for Alzheimer's disease, piperidinyl-oxadiazole derivatives have emerged as potent acetylcholinesterase (AChE) inhibitors.[1][6] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's.[1][7] A series of 3-piperidinyl-1,3,4-oxadiazole derivatives has been synthesized and shown to exhibit significant AChE inhibitory activity.[1]

Structure-Activity Relationship (SAR) Insights:

The substitution pattern on both the piperidine and the oxadiazole-linked moieties plays a critical role in determining the inhibitory potency. For instance, the presence of a 4-chlorophenylsulfonyl group on the piperidine nitrogen has been found to be beneficial for activity.[1]

A New Wave of Anticancer Agents

The pharmacological profile of piperidinyl-oxadiazole derivatives extends into oncology, with several compounds demonstrating potent anticancer activity through various mechanisms.

Caseinolytic Protease P (ClpP) Agonism

A novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives has been identified as agonists of human caseinolytic protease P (HsClpP), a mitochondrial protease critical for cellular homeostasis.[8] Activation of HsClpP has emerged as a promising anticancer strategy. One such derivative, SL44, exhibited potent HsClpP agonistic activity (EC50 = 1.30 μM) and inhibited the proliferation of hepatocellular carcinoma (HCC) cells (IC50 = 3.1 μM).[8] Mechanistically, SL44 induces the degradation of respiratory chain complex subunits, leading to apoptosis in cancer cells.[8] Importantly, in vivo studies demonstrated that SL44 possesses potent tumor growth inhibitory activity with a superior safety profile compared to the standard-of-care kinase inhibitor, sorafenib.[8]

Table 1: Anticancer Activity of a Piperidinyl-Oxadiazole Derivative

| Compound | Target | EC50 (α-casein hydrolysis) | IC50 (HCCLM3 cell proliferation) |

| SL44 | HsClpP | 1.30 μM | 3.1 μM |

Broadening the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Potential

While the primary focus has been on CNS and oncology, emerging evidence suggests that piperidinyl-oxadiazole derivatives also possess antimicrobial and anti-inflammatory properties. The oxadiazole core is a known pharmacophore in many antibacterial and antifungal agents.[9][10] The incorporation of a piperidine moiety can enhance the antimicrobial spectrum and potency.[1] Similarly, the anti-inflammatory activity of oxadiazole-containing compounds is well-documented, and piperidinyl substitution offers a promising avenue for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles.[11][12]

Synthetic Strategies: Building the Piperidinyl-Oxadiazole Core

The synthesis of piperidinyl-oxadiazole derivatives typically involves multi-step sequences, with the construction of the oxadiazole ring being a key transformation. Common synthetic routes to the 1,2,4-oxadiazole and 1,3,4-oxadiazole cores are well-established in the literature.[4][13]

Synthesis of 1,3,4-Oxadiazoles

A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[4]

Figure 1: General synthetic scheme for 2,5-disubstituted-1,3,4-oxadiazoles.

Synthesis of 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is often achieved through the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester, often in the presence of a coupling agent.[13]

Figure 2: General synthetic pathway to 3,5-disubstituted-1,2,4-oxadiazoles.

Future Perspectives and Conclusion

The pharmacological profile of piperidinyl-oxadiazole derivatives is both broad and promising. The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their activity against a wide range of biological targets. The successes in developing potent and selective agents for CNS disorders and cancer underscore the therapeutic potential of this chemical class.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. Further exploration of their antimicrobial and anti-inflammatory activities is also warranted. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of novel piperidinyl-oxadiazole derivatives with superior therapeutic profiles.

References

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis. Available at: [Link]

-

Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. PubMed. Available at: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. Available at: [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available at: [Link]

-

Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]

-

A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. PMC. Available at: [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. Available at: [Link]

-

Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]

-

Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. PMC. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available at: [Link]

-

1,3,4-Oxadiazoles as Anticancer Agents: A Review. ResearchGate. Available at: [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences and Pharma Research. Available at: [Link]

-

A Pharmacological Update of Oxadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. Available at: [Link]

Sources

- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. ijper.org [ijper.org]

- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Target Identification Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery, particularly for compounds emerging from phenotypic screens. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target(s) of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. We move beyond a simple listing of techniques, instead detailing the strategic rationale behind designing a multi-pronged, self-validating workflow. This document outlines an integrated approach combining computational prediction, advanced chemical proteomics, label-free biophysical methods, and rigorous target validation. Detailed protocols for core experimental strategies, including affinity-based protein profiling and the Cellular Thermal Shift Assay (CETSA), are provided to enable immediate application in a research setting. The overarching goal is to equip scientists with the conceptual and practical tools necessary to confidently deconvolve the mechanism of action for this and similar novel chemical entities.

Introduction: The Imperative of Target Deconvolution

Phenotypic drug discovery has undergone a renaissance, yielding compounds with potent and desirable biological effects in complex cellular or organismal systems. However, the utility of such a "hit" compound is severely limited until its mechanism of action (MoA) and direct molecular target(s) are understood. Target deconvolution is the process of identifying these specific biological targets.[1] This knowledge is paramount for several reasons:

-

Rational Optimization: Understanding the structure-activity relationship (SAR) at the target level enables medicinal chemists to rationally design more potent and selective analogs.

-

Safety and Toxicity Profiling: Identifying on- and off-target interactions is crucial for predicting and mitigating potential adverse effects.[2]

-

Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor therapeutic response.[3]

-

Intellectual Property: A well-defined MoA strengthens the intellectual property position surrounding a new chemical entity.

The compound in focus, this compound, belongs to the 1,2,4-oxadiazole class of heterocycles, which are prevalent in medicinally active compounds due to their favorable physicochemical properties and ability to act as bioisosteres for ester and amide groups.[4][5] A recent and highly significant discovery has identified derivatives with the core 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold as a novel class of agonists for human caseinolytic protease P (HsClpP), demonstrating potent anti-tumor activity in hepatocellular carcinoma models.[6] This finding provides a powerful starting hypothesis for the molecular target of the pyrazine-containing analog.

This guide will therefore use the HsClpP hypothesis as a central thread, illustrating how to both validate this specific putative target and simultaneously maintain an unbiased, proteome-wide search for additional or alternative binding partners.

The Strategic Workflow for Target Identification

A robust target identification campaign is not a linear path but an iterative cycle of hypothesis generation, experimental testing, and validation.[7][8] Our recommended strategy integrates computational, chemical, and biological approaches to build a compelling and verifiable case for a drug-target interaction.

Caption: High-level integrated workflow for target identification.

Phase 1: In Silico Analysis and Hypothesis Generation

Before embarking on resource-intensive experiments, a thorough computational analysis is essential to generate tractable hypotheses.

Literature Analysis and Analog Searching

The primary finding that 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives are agonists of HsClpP is the strongest available lead.[6] The investigation should begin by meticulously comparing the published data for those compounds with any known data for this compound. Does the pyrazine substitution significantly alter the predicted physicochemical properties? Does it introduce new potential interaction vectors?

Computational Target Prediction

Computational methods can suggest potential targets based on the ligand's structure or shape similarity to known ligands in biological databases.[2][9] These in silico tools can be broadly categorized:

-

Ligand-Based Methods: These tools (e.g., SEA, SwissTargetPrediction) search for proteins that are known to bind molecules structurally similar to the query compound.

-

Structure-Based Methods: If a high-quality crystal structure of a potential target exists (like HsClpP), molecular docking can be used to predict the binding mode and estimate the binding affinity of the query compound.

-

Machine Learning/AI: Deep learning models are increasingly used to predict drug-target interactions, trained on vast datasets of known bioactivity data.[10]

These computational predictions should be treated as hypotheses that require experimental validation, not as definitive proof.[11]

Phase 2: Experimental Target Deconvolution Methodologies

The core of the target ID process involves experimentally identifying proteins that physically interact with the compound. Two major, complementary strategies exist: affinity-based methods and label-free methods.[12][13]

Affinity-Based Protein Profiling (ABPP)

ABPP remains a powerful and widely used technique for target identification.[14] It relies on chemically modifying the compound of interest to create a "probe" that can be used to "fish" for its binding partners in a cell lysate.

Caption: Experimental workflow for Affinity-Based Protein Profiling.

Causality and Self-Validation:

-

Probe Design: The linker attachment point is critical. It must be at a position on the molecule that does not disrupt its binding to the target, as determined by preliminary SAR studies. A recent innovation involves using oxadiazolines as photoreleasable labels, which could be a sophisticated strategy for this compound class.[15]

-

Negative Controls: A crucial self-validating step is the use of a negative control probe. This could be an inactive stereoisomer or an analog lacking the key pharmacophore. Proteins that bind to the active probe but not the inactive control are prioritized.

-

Competitive Elution: Before eluting with a harsh denaturant, an elution step with a high concentration of the original, unmodified "free" compound should be performed. Proteins that are specifically displaced by the free compound are highly credible candidates.

-

Lysate Preparation: Culture relevant cells (e.g., HCCLM3 hepatocellular carcinoma cells, based on analog activity) and harvest.[6] Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

-

Probe Incubation: Incubate the clarified lysate (1-5 mg total protein) with the biotinylated affinity probe (1-10 µM final concentration) for 1-2 hours at 4°C. In parallel, set up control incubations: (a) negative control probe, and (b) active probe co-incubated with a 100-fold excess of free compound.

-

Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.[16]

-

Elution: Elute bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE. Excise the entire gel lane, perform in-gel digestion with trypsin to generate peptides, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

-

Data Analysis: Identify proteins from the MS/MS data using a database search algorithm (e.g., MaxQuant, Sequest). True targets should be significantly enriched in the active probe sample compared to the negative control and competition samples.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)

A major drawback of ABPP is the need to synthesize a chemical probe, which can be challenging and may alter the compound's activity. Label-free methods circumvent this issue.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[18][19]

This method allows for the confirmation of target engagement in a physiologically relevant context—within intact cells or even tissues.[3]

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment: Treat cultured cells with the compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.[20]

-

Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[20] One aliquot should remain at room temperature as a non-heated control.

-

Lysis: Lyse the cells by repeated freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]

-

Sample Preparation for MS: Collect the supernatant, which contains the soluble, non-denatured proteins.[18] Prepare the samples for proteomic analysis (e.g., protein reduction, alkylation, and tryptic digestion). Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[21]

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

-

Data Analysis: For each identified protein, plot the relative amount remaining in the soluble fraction as a function of temperature. A ligand-bound target will show a characteristic shift in its melting curve to a higher temperature compared to the vehicle-treated control.

| Methodology | Key Advantages | Key Limitations | Best Suited For |

| Affinity-Based Proteomics | High sensitivity for direct binders; provides direct physical interaction evidence.[22] | Requires synthesis of a functional probe; risk of steric hindrance; can identify indirect binders. | Initial, unbiased screening when SAR data is available to guide probe design. |

| CETSA (Label-Free) | No chemical modification of the compound needed; confirms target engagement in intact cells.[13][23] | Less sensitive than ABPP; may not detect targets that do not show thermal stabilization. | Validating hits from other methods; screening when probe synthesis is not feasible. |

Phase 3: Target Validation - From Candidate to Confirmation

Generating a list of candidate proteins is not the end of the journey. Target validation is the critical process of rigorously confirming that engagement of a specific candidate protein is responsible for the compound's biological effect.[7][24][25]

Orthogonal Confirmation of Binding

The first step is to confirm the direct physical interaction between the compound and the candidate protein using an independent, orthogonal method.

-

Recombinant Protein CETSA: If HsClpP is identified, express and purify recombinant HsClpP. Perform a thermal shift assay using the purified protein to confirm direct binding and stabilization by the compound.

-

Isothermal Dose-Response (ITDR): This CETSA-based method involves heating all samples at a single, optimized temperature while varying the concentration of the compound. It can be used to determine the cellular potency (EC50) of target engagement.[23]

-

Surface Plasmon Resonance (SPR): This biophysical technique immobilizes the target protein on a sensor chip and measures the binding kinetics of the compound in real-time.

Cellular and Genetic Validation

The ultimate proof of a target's relevance is demonstrating that its modulation is necessary for the compound's activity.

-

Target Knockdown/Knockout: Use genetic tools like RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cells. If the compound's biological activity (e.g., inhibition of cell proliferation) is diminished or abolished in these cells, it strongly validates the target.

-

Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.

-

Pathway Analysis: Once a target is validated, investigate the downstream signaling pathways. For the HsClpP example, researchers found that their agonist induced the degradation of respiratory chain complex subunits, leading to apoptosis.[6] Similar downstream effects should be investigated for this compound.

Conclusion

The target identification of this compound is a solvable, albeit complex, challenge. The recent discovery of HsClpP as a target for a closely related analog provides an invaluable head start, transforming the exercise from a completely blind search into a hypothesis-driven investigation.[6] The optimal strategy, as outlined in this guide, is a parallel and integrated approach. While specific biochemical and genetic assays are designed to directly validate HsClpP as a target, unbiased, proteome-wide methods like affinity proteomics and MS-CETSA should be run concurrently. This dual strategy ensures that the most likely hypothesis is rigorously tested while maintaining the capacity to discover novel, unexpected targets or important off-targets, thereby providing a complete and actionable understanding of the compound's mechanism of action.

References

-

Proteomics - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). RSC Publishing. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf. (n.d.). Retrieved January 28, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Target Deconvolution and Mechanism of Action. (n.d.). Selvita. Retrieved January 28, 2026, from [Link]

-

Emerging Affinity-Based Techniques in Proteomics - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors | ACS Chemical Biology. (2019). ACS Publications. [Link]

-

Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]

-

A Practical Beginner's Guide to Proteomics. (n.d.). GitHub Pages. Retrieved January 28, 2026, from [Link]

-

Target deconvolution techniques in modern phenotypic profiling - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis. [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. (2025). [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

-

Target Deconvolution | Drug Discovery | CRO services. (n.d.). Oncodesign Services. Retrieved January 28, 2026, from [Link]

-

Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease | Circulation. (2017). American Heart Association Journals. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). UCL. Retrieved January 28, 2026, from [Link]

-

Molecular Biologist's Guide to Proteomics - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Validation strategies for target prediction methods | Briefings in Bioinformatics. (2019). Oxford Academic. [Link]

-

Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved January 28, 2026, from [Link]

-

Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. (2017). Broad Institute. [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (n.d.). MDPI. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (2025). ResearchGate. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 28, 2026, from [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

-

Target Identification and Validation at MDC. (n.d.). Medicines Discovery Catapult. Retrieved January 28, 2026, from [Link]

-

Oxadiazolines as Photoreleasable Labels for Drug Target Identification. (2024). PubMed. [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (2022). Pharmacia. [Link]

-

Target identification and validation in research. (n.d.). WJBPHS. Retrieved January 28, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

-

CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

Sources

- 1. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics - Wikipedia [en.wikipedia.org]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. selvita.com [selvita.com]

- 13. drughunter.com [drughunter.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Biologist's Guide to Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Target Identification and Validation at MDC [md.catapult.org.uk]

- 25. wjbphs.com [wjbphs.com]

An In-Depth Technical Guide to the ADME Prediction for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] A proactive and early assessment of these pharmacokinetic parameters is therefore paramount to de-risk drug development programs and enhance the probability of success. This technical guide provides a comprehensive framework for the ADME prediction of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a heterocyclic scaffold of emerging interest in medicinal chemistry.[2] By integrating in silico predictive modeling with robust in vitro assays, this guide offers a self-validating system for a thorough ADME characterization. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and synthesize the data to construct a holistic pharmacokinetic profile.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the necessity of identifying compounds with undesirable ADME profiles at the earliest stages.[3] Poor oral bioavailability, rapid metabolism, or unforeseen drug-drug interactions can terminate the development of an otherwise potent and selective molecule.[4] Therefore, a multidimensional approach that combines computational predictions with experimental validation is crucial for informed decision-making and the efficient allocation of resources.[3][5]

This guide focuses on this compound, a molecule featuring a 1,2,4-oxadiazole core, a piperidine moiety, and a pyrazine ring. This combination of heterocycles suggests potential for diverse biological activities but also presents a unique set of challenges and considerations for its ADME profile. The following sections will systematically dissect the prediction and characterization of its absorption, distribution, metabolism, and excretion properties.

In Silico ADME Prediction: The First Frontier

Computational models serve as an invaluable initial screening tool to forecast the ADME properties of a novel chemical entity, guiding subsequent experimental designs.[6] These models leverage the molecule's structure to predict its physicochemical and pharmacokinetic characteristics.[7][8]

Physicochemical Properties

The fundamental physicochemical properties of a compound, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and pKa, are strong determinants of its ADME profile. For this compound, these can be readily calculated using various software platforms (e.g., SwissADME, ChemDraw).[9]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for ADME |

| Molecular Weight ( g/mol ) | ~260 | Favorable for oral absorption (within Lipinski's Rule of Five).[9] |

| logP | 1.5 - 2.5 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| TPSA (Ų) | ~70 | Likely good intestinal absorption and cell permeation. |

| pKa (basic) | 8.5 - 9.5 (piperidine nitrogen) | The basic nature will influence solubility and potential for lysosomal trapping. |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption (within Lipinski's Rule of Five).[9] |

| Hydrogen Bond Acceptors | ~5 | Favorable for oral absorption (within Lipinski's Rule of Five).[9] |

| Rotatable Bonds | ~3 | Low conformational flexibility, which can be beneficial for binding but may impact solubility.[9] |

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models establish a mathematical relationship between a compound's structural features and its biological activity or properties.[7][10][11] For ADME prediction, QSAR can forecast parameters like intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) inhibition.[7][12]

dot

Caption: A generalized workflow for building and applying a QSAR model for ADME prediction.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated "bottom-up" approach that integrates physicochemical, in vitro, and physiological data to simulate the ADME of a drug in the whole body.[13][14][15] PBPK models can predict drug concentrations in various tissues over time and are instrumental in forecasting human pharmacokinetics from preclinical data.[13][16]

dot

Caption: A simplified representation of a PBPK model, illustrating the integration of compound and system data to predict pharmacokinetic profiles.

In Vitro ADME Assays: Experimental Validation

While in silico models provide valuable early insights, in vitro assays are essential for generating robust, quantitative data to validate and refine these predictions.[3][4][5]

Absorption: Permeability and Efflux

3.1.1. Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17][18][19] This assay is the gold standard for predicting in vivo drug absorption.[17][20]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19] The culture medium is replaced every other day.[19]

-

Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[21]

-

Dosing: The test compound, this compound, is dissolved in a suitable buffer and added to either the apical (A) or basolateral (B) chamber of the Transwell plate.[21]

-

Sampling: At designated time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber (B for A-to-B transport and A for B-to-A transport).

-

Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[20]

3.1.2. P-glycoprotein (P-gp) Efflux Assay

P-glycoprotein (P-gp) is a key efflux transporter that can limit the oral absorption and brain penetration of its substrates.[22]

Experimental Protocol: P-gp Substrate Identification Assay

This assay is typically performed using cell lines that overexpress human P-gp, such as MDCK-MDR1 cells.[23]

-

Cell Culture: MDCK-MDR1 cells are cultured to form a polarized monolayer on semi-permeable supports.

-

Bidirectional Transport: The bidirectional permeability of this compound is measured as described in the Caco-2 assay.

-

Inhibition: The experiment is repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[20][24]

-

Data Analysis: A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the compound is a substrate of P-gp.[23]

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site.[25] Only the unbound fraction of the drug is pharmacologically active.[26]

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[27]

-

Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

-

Sample Preparation: One chamber is filled with plasma (human, rat, etc.) spiked with this compound, and the other chamber is filled with phosphate-buffered saline (PBS).[26]

-

Incubation: The device is incubated at 37°C for a sufficient time (typically 4-6 hours) to reach equilibrium.[26]

-

Sampling and Analysis: Samples are taken from both the plasma and buffer chambers. The concentration of the test compound in each sample is quantified by LC-MS/MS.[25][26]

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and CYP Inhibition

3.3.1. Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[28] The data generated are used to calculate the intrinsic clearance of the compound.[28]

Experimental Protocol: Microsomal Stability Assay

-

Incubation Mixture: Pooled human liver microsomes are incubated with this compound in a phosphate buffer containing a NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[28]

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

For a broader assessment of metabolism, including both Phase I and Phase II enzymes, a similar assay can be performed using cryopreserved hepatocytes.[28][29]

3.3.2. Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of drug-drug interactions.[30][31][32]

Experimental Protocol: CYP Inhibition (IC50) Assay

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform and varying concentrations of this compound.[30][32]

-

Metabolite Formation: The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C.

-

Reaction Termination and Analysis: The reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated.[30]

Table 2: Summary of Key In Vitro ADME Assays

| ADME Process | Assay | Key Parameter(s) | Significance |

| Absorption | Caco-2 Permeability | Papp, Efflux Ratio | Predicts intestinal absorption. |

| P-gp Substrate Assay | Efflux Ratio with/without inhibitor | Identifies potential for P-gp mediated efflux. | |

| Distribution | Plasma Protein Binding | Fraction unbound (fu) | Determines the amount of free, active drug. |

| Metabolism | Metabolic Stability | t½, CLint | Predicts the rate of metabolic clearance. |

| CYP Inhibition | IC50 | Assesses the potential for drug-drug interactions. |

Synthesis and Interpretation of ADME Data

The ultimate goal of this comprehensive evaluation is to build a holistic ADME profile for this compound. The in silico predictions provide an initial framework, which is then refined and validated by the in vitro data. For instance, if QSAR models predict high intestinal absorption, this should be confirmed by a high Papp value in the Caco-2 assay. Conversely, if the Caco-2 assay reveals a high efflux ratio, and this is mitigated by a P-gp inhibitor, it provides a clear mechanism for potential absorption liabilities.

This integrated dataset is then used to parameterize PBPK models, allowing for the simulation of the compound's pharmacokinetic profile in humans.[13][15] This enables the prediction of key parameters such as oral bioavailability, volume of distribution, clearance, and half-life, which are critical for guiding dose selection in subsequent clinical studies.

Conclusion

The successful advancement of this compound, or any drug candidate, through the development pipeline is critically dependent on a thorough understanding of its ADME properties. The integrated, iterative approach outlined in this guide, which marries the predictive power of in silico tools with the empirical evidence from in vitro assays, provides a robust and self-validating framework for this essential characterization. By embracing this strategy, researchers can make more informed decisions, optimize their lead compounds, and ultimately increase the likelihood of bringing safe and effective medicines to patients.

References

-

BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]

-

Lin, J. H. (2015). PBPK modeling and simulation in drug research and development. Acta Pharmaceutica Sinica B, 5(5), 391-399. [Link]

-

protocols.io. (2025). In-vitro plasma protein binding. [Link]

-

Braga, R. C., & Andrade, C. H. (2012). QSAR and QM/MM approaches applied to drug metabolism prediction. Mini reviews in medicinal chemistry, 12(6), 573–582. [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., & Al-Shaalan, N. H. (2023). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Journal of the Indian Chemical Society, 100(10), 101153. [Link]

-

Selvita. In Vitro ADME. [Link]

-

ResearchGate. Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

ResearchGate. Predicting ADME properties in silico: Methods and models. [Link]

-

arXiv. (2025). Quantum QSAR for drug discovery. [Link]

-

Visikol. (2022). Plasma Protein Binding Assay. [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

-

Wikipedia. Physiologically based pharmacokinetic modelling. [Link]

-

NIH. (2012). ADME of Biologics—What Have We Learned from Small Molecules? [Link]

-

Caco2 assay protocol. [Link]

-

NIH. (2023). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. [Link]

-

ResearchGate. QSAR and QM/MM approaches applied to drug metabolism prediction. [Link]

-

NIH. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

-

PubMed. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. [Link]

-

NIH. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

-

BioDuro. In Vitro ADME. [Link]

-

LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

-

Domainex. Plasma Protein Binding Assay. [Link]

-

ResearchGate. Development of predictive in silico models for ADME properties. [Link]

-

ResearchGate. PBPK models including prediction of drug distribution. [Link]

-

BioIVT. Plasma Protein Binding Assay. [Link]

-

Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

Eurofins Discovery. CYP Inhibition Assays. [Link]

-

NIH. (2025). Physiologically Based Pharmacokinetic Modeling and Simulation in Regulatory Review: US FDA CBER Experience and Perspectives. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

YouTube. (2025). Can AI Really Predict ADMET Properties? Well, it depends how you look at it. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

-

Taylor & Francis. (2008). Physiologically based pharmacokinetics (PBPK): Drug Metabolism Reviews. [Link]

-

NIH. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]

-

ResearchGate. Predicted ADME properties for compounds 1-15. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selvita.com [selvita.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantum QSAR for drug discovery [arxiv.org]

- 8. neovarsity.org [neovarsity.org]

- 9. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR and QM/MM approaches applied to drug metabolism prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]

- 15. Physiologically Based Pharmacokinetic Modeling and Simulation in Regulatory Review: US FDA CBER Experience and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caco-2 Permeability | Evotec [evotec.com]

- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. P-gp Substrate Identification | Evotec [evotec.com]

- 24. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Plasma Protein Binding Assay [visikol.com]

- 26. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 30. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 31. enamine.net [enamine.net]

- 32. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

The landscape of modern medicinal chemistry is characterized by the strategic assembly of molecular scaffolds that offer a blend of metabolic stability, target affinity, and desirable pharmacokinetic properties. Within this context, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine emerges as a compound of significant interest. Its architecture, a thoughtful amalgamation of a pyrazine ring, a 1,2,4-oxadiazole core, and a piperidine moiety, positions it as a promising candidate for further investigation in drug discovery programs. Recent explorations into derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have unveiled their potential as agonists of human caseinolytic protease P (HsClpP), a novel target in the treatment of hepatocellular carcinoma, underscoring the therapeutic relevance of this structural class.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for researchers aiming to unlock its full therapeutic potential.

Molecular Identity and Structural Elucidation

A thorough understanding of a compound's physicochemical profile begins with a precise definition of its molecular structure and fundamental properties.

Core Structural Features

This compound is a heterocyclic compound featuring three key structural motifs:

-

Pyrazine Ring: An aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4. Pyrazine and its derivatives are integral components in numerous pharmaceuticals, often serving as bioisosteres for benzene, pyridine, and pyrimidine rings.[2][3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction in ligand-protein binding.[2]

-